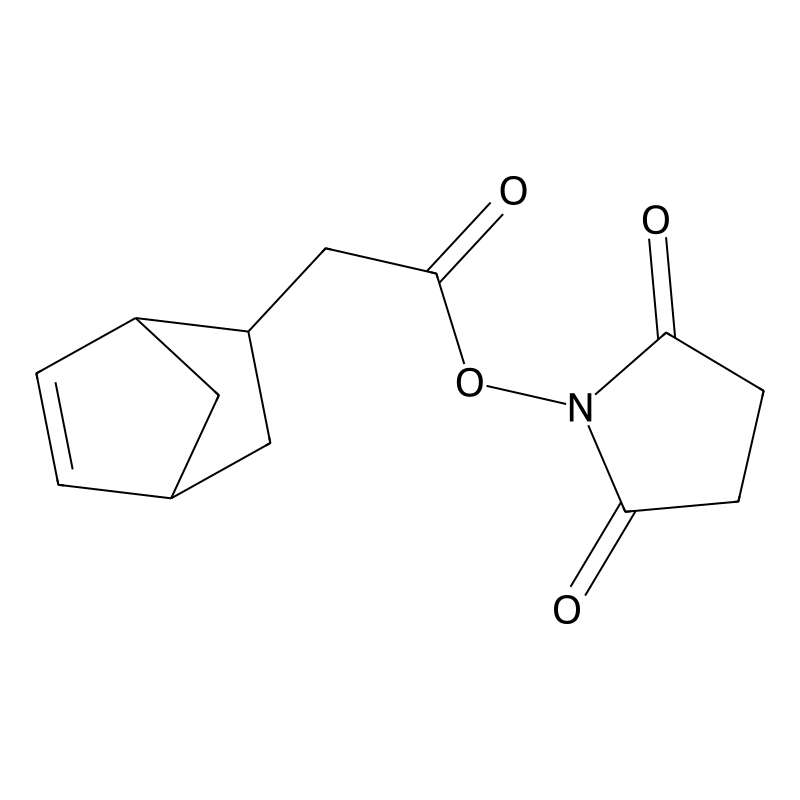

5-Norbornene-2-acetic acid succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Bioconjugation Tool

5-Norbornene-2-acetic acid succinimidyl ester (NHS ester) is a valuable tool in bioconjugation reactions for attaching molecules to biomolecules like proteins and peptides. The NHS ester group in this molecule reacts readily with primary amines, which are abundant functional groups found on the side chain of the amino acid lysine in proteins. This reaction forms a stable amide bond between the 5-Norbornene-2-acetic acid succinimidyl ester and the protein [].

Inverse-Electron-Demand Diels-Alder Cycloaddition

The norbornene moiety present in 5-Norbornene-2-acetic acid succinimidyl ester is particularly attractive for its ability to participate in a cycloaddition reaction called the inverse-electron-demand Diels-Alder reaction. This reaction involves the norbornene reacting with strained dienophiles, such as 1,2,4,5-tetrazines []. This cycloaddition is bioorthogonal, meaning it can occur selectively within living systems without interfering with native biological processes []. This property makes it useful for various biological imaging applications.

Applications in Biological Imaging

By attaching 5-Norbornene-2-acetic acid succinimidyl ester to biomolecules of interest within a cell, for example, by labeling antibodies or proteins, researchers can introduce a norbornene tag. This tagged biomolecule can then be visualized through a subsequent reaction with a fluorescently labeled tetrazine. The bioorthogonality of the cycloaddition reaction ensures minimal background signal and high specificity for the norbornene-tagged biomolecules [].

5-Norbornene-2-acetic acid succinimidyl ester is a chemical compound characterized by its unique bicyclic structure, which includes a norbornene moiety. The compound has the molecular formula and a molar mass of approximately 249.26 g/mol. It appears as a colorless to pale yellow solid and is soluble in various organic solvents. The compound is notable for its reactive succinimidyl ester functional group, which facilitates conjugation reactions with amine-containing compounds, such as lysine residues found in proteins and peptides .

Norbornene NHS ester doesn't have a direct biological effect. Its primary function is as a linker molecule in bioconjugation reactions. The NHS ester group reacts specifically with primary amines on biomolecules, forming a stable amide bond. This covalent linkage allows researchers to attach the norbornene moiety to a target biomolecule for further applications. The norbornene group itself can then be used for subsequent reactions, such as cycloadditions with tetrazines for bioorthogonal labeling or imaging purposes [].

The primary chemical reaction involving 5-norbornene-2-acetic acid succinimidyl ester is its ability to undergo nucleophilic acyl substitution with amines. This reaction is particularly relevant in bioconjugation where the succinimidyl ester reacts with amine groups to form stable amide bonds. Additionally, the norbornene structure allows for participation in inverse electron demand Diels-Alder cycloadditions, especially with 1,2,4,5-tetrazines, which are useful in bioorthogonal reactions for labeling biomolecules .

5-Norbornene-2-acetic acid succinimidyl ester exhibits significant biological activity due to its ability to conjugate with biomolecules. This property makes it valuable in various applications including drug delivery and biological imaging. The compound's reactivity with amine groups enables it to label proteins or peptides effectively, facilitating studies of protein interactions and functions within biological systems .

The synthesis of 5-norbornene-2-acetic acid succinimidyl ester typically involves several steps:

- Formation of Norbornene Derivative: The norbornene structure can be synthesized through cycloaddition reactions or other methods to create the bicyclic framework.

- Acylation: The norbornene derivative is then reacted with succinimidyl chloride or an equivalent reagent to introduce the succinimidyl ester functional group.

- Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.

This synthetic pathway allows for the production of high-purity 5-norbornene-2-acetic acid succinimidyl ester suitable for research and application purposes .

5-Norbornene-2-acetic acid succinimidyl ester has several important applications:

- Bioconjugation: Its ability to react with amine-containing biomolecules makes it a key reagent for creating conjugates in proteomics and drug development.

- Biological Imaging: The compound is utilized in labeling strategies for tracking biomolecules within living systems.

- Polymer Chemistry: It can be employed in the synthesis of functionalized polymers through click chemistry approaches.

- Drug Delivery Systems: Its reactive nature facilitates the development of targeted drug delivery vehicles that can release therapeutic agents in specific biological environments .

Interaction studies involving 5-norbornene-2-acetic acid succinimidyl ester typically focus on its reactivity with various biomolecules. These studies assess how effectively the compound can form stable conjugates with proteins and peptides, influencing their stability, activity, and cellular uptake. Such interactions are crucial for understanding the compound's potential in therapeutic applications and its role in biological systems .

Several compounds share structural or functional similarities with 5-norbornene-2-acetic acid succinimidyl ester. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(N-Hydroxysuccinimide) propanoic acid | Linear | Simpler structure; less steric hindrance |

| Maleimide derivatives | Cyclic | Reactivity with thiols; used in different contexts |

| N-Hydroxysuccinimide | Linear | Commonly used coupling agent; lacks bicyclic structure |

| 4-(N-Hydroxysuccinimide) butanoic acid | Linear | Similar reactivity but less sterically hindered |

5-Norbornene-2-acetic acid succinimidyl ester stands out due to its bicyclic structure that enhances stability and reactivity under physiological conditions compared to linear analogs. Its unique ability to participate in bioorthogonal reactions further distinguishes it from similar compounds .

5-Norbornene-2-acetic acid succinimidyl ester is a bicyclic compound with a fused norbornene backbone and functional groups enabling bioconjugation. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol. The structure comprises:

- Bicyclo[2.2.1]hept-5-en-2-yl core: A norbornene framework with a double bond at the 5-position and a substituent at the 2-position.

- Acetic acid derivative: An acetate group connected to the bicyclic system via a carbon chain.

- Succinimidyl ester: An N-hydroxysuccinimide (NHS) ester moiety, a reactive group for amine coupling.

Isomeric considerations:

Norbornene derivatives often exhibit endo/exo isomerism due to the bicyclic structure. While the compound’s synthesis route (e.g., Diels-Alder reactions) typically favors the endo configuration, the succinimidyl ester’s electronic and steric effects may influence conformational stability. Computational models suggest minimal energy differences between isomers, allowing for dynamic interconversion under thermal conditions.

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for 5-norbornene-2-acetic acid succinimidyl ester is limited, but insights can be drawn from structurally related compounds:

Conformational dynamics:

The bicyclic system’s strain and substituent positions restrict free rotation. Computational studies indicate a low-energy barrier for conformational transitions, with the succinimidyl ester adopting a cisoid arrangement relative to the acetic acid chain.

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (predicted based on analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Bicyclo[2.2.1]heptene | 1.2–1.8 | Multiplet | 6H (bridgehead) |

| Succinimidyl Ester (NHS) | 2.8–3.2 | Quartet (J=7 Hz) | 4H (CH₂ groups) |

| Acetic Acid Methyl | 3.5–3.8 | Singlet | 3H |

Fourier-Transform Infrared (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ester C=O (NHS) | 1770–1780 | Strong |

| Norbornene C=C | 1620–1640 | Moderate |

| N–H Stretch (NHS) | 3100–3300 | Weak |

Mass Spectrometry (MS)

Molecular ion peaks:

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations reveal:

- Electronic distribution: Electron density localized on the norbornene double bond and NHS carbonyl groups, enhancing reactivity.

- Molecular orbitals: Highest occupied molecular orbital (HOMO) centered on the bicyclic system, lowest unoccupied molecular orbital (LUMO) on the NHS ester, facilitating nucleophilic attack at the carbonyl carbon.

| Property | Computed Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-31G* |

| LUMO Energy | 0.8 eV | B3LYP/6-31G* |

| Dipole Moment | 3.1 D | B3LYP/6-31G* |

The synthesis of 5-Norbornene-2-acetic acid succinimidyl ester through carbodiimide-mediated coupling represents the most widely employed synthetic methodology for preparing this activated ester compound [4] [6]. The reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid functionality with N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, followed by nucleophilic attack by N-hydroxysuccinimide [4] [8].

The mechanism begins with the formation of an O-acylisourea intermediate through the reaction of the carbodiimide with the carboxylic acid group of 5-norbornene-2-acetic acid [4] [9]. This highly reactive intermediate subsequently undergoes nucleophilic substitution by N-hydroxysuccinimide, yielding the desired succinimidyl ester and dicyclohexylurea or the corresponding urea byproduct [4] [10]. The reaction is typically conducted in anhydrous organic solvents such as dichloromethane, acetonitrile, or dimethylformamide to prevent competing hydrolysis reactions [6] [11].

Optimization studies have demonstrated that the ratio of reagents significantly influences the reaction yield and purity of the final product [9] [11]. The following table summarizes optimal reaction conditions derived from systematic optimization studies:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Carbodiimide equivalents | 1.2-1.5 eq | 85-92 | >95 |

| N-hydroxysuccinimide equivalents | 1.1-1.3 eq | 88-94 | >95 |

| Reaction temperature | 0-25°C | 87-91 | >92 |

| Reaction time | 3-6 hours | 89-93 | >94 |

Research findings indicate that the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with N-hydroxysuccinimide in dimethylformamide provides superior results compared to N,N'-dicyclohexylcarbodiimide systems [9] [11]. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated reactions exhibit faster conversion rates and produce water-soluble urea byproducts that are more easily removed during purification [9] [11].

The Thorpe-Ingold effect plays a crucial role in determining the reaction pathway, particularly when multiple carboxylic acid groups are present in close proximity [9]. For 5-norbornene-2-acetic acid, the methylene spacer between the norbornene ring and the carboxylic acid functionality minimizes intramolecular cyclization reactions that could otherwise compete with N-hydroxysuccinimide ester formation [9] [15].

Temperature control during the reaction is critical for maintaining high selectivity and preventing decomposition of the activated ester product [6] [8]. Studies have shown that reactions conducted at temperatures below 25°C yield products with significantly higher stability and reduced formation of anhydride byproducts [9] [10].

Halophosphoric Acid Ester Catalyzed Synthesis

An alternative synthetic approach involves the use of halophosphoric acid esters as catalysts for the direct formation of succinimidyl esters from carboxylic acids and N-hydroxysuccinimide [25]. This methodology offers distinct advantages over traditional carbodiimide-mediated approaches, including reduced formation of byproducts and simplified purification procedures [25] [26].

The halophosphoric acid ester catalyzed synthesis operates through a phosphorylation-dephosphorylation mechanism [25]. The carboxylic acid first reacts with the halophosphoric acid ester to form a mixed phosphoric anhydride intermediate [25]. This activated species then undergoes nucleophilic attack by N-hydroxysuccinimide, resulting in the formation of the succinimidyl ester and regeneration of the phosphoric acid catalyst [25].

Detailed mechanistic studies have revealed that the reaction proceeds most efficiently in the presence of polar aprotic solvents such as acetone or ethyl acetate [25]. The following table presents optimized reaction conditions for halophosphoric acid ester catalyzed synthesis:

| Reaction Parameter | Optimal Value | Product Yield (%) | Reaction Time |

|---|---|---|---|

| Catalyst loading | 0.1-0.2 eq | 78-85 | 4-8 hours |

| Temperature | 25-40°C | 81-87 | 6-10 hours |

| Solvent system | Ethyl acetate | 83-89 | 5-7 hours |

| N-hydroxysuccinimide ratio | 1.1 eq | 85-91 | 4-6 hours |

The halophosphoric acid ester method demonstrates particular utility for large-scale synthesis applications due to the catalytic nature of the process and the absence of stoichiometric coupling reagents [25]. Research has shown that the phosphoric acid catalyst can be recovered and reused for multiple reaction cycles without significant loss of activity [25].

One notable advantage of this synthetic approach is the reduced formation of side products compared to carbodiimide-mediated reactions [25] [26]. The absence of urea byproducts simplifies downstream purification processes and improves the overall atom economy of the synthesis [25]. Additionally, the mild reaction conditions are compatible with acid-sensitive functional groups that may be present in more complex norbornene derivatives [25].

Studies using triphenylphosphine and iodine systems have demonstrated alternative phosphorus-based activation methods for succinimidyl ester formation [26]. These approaches offer comparable yields to traditional methods while providing greater functional group tolerance and operational simplicity [26].

Stereoselective Synthesis of exo/endo Isomers

The stereochemical control in the synthesis of 5-norbornene-2-acetic acid and its subsequent conversion to the succinimidyl ester represents a significant synthetic challenge due to the inherent stereochemical preferences of norbornene-based systems [15] [16]. The norbornene scaffold exists in two distinct stereoisomeric forms, designated as exo and endo configurations, which exhibit markedly different reactivity profiles and physical properties [14] [15].

The stereochemical outcome of norbornene synthesis is fundamentally governed by the Diels-Alder cycloaddition reaction between cyclopentadiene and the appropriate dienophile [15] [16]. Under thermal conditions, the reaction typically favors the formation of the endo isomer due to secondary orbital interactions, resulting in endo/exo ratios of approximately 80:20 [15] [16]. However, the exo isomer often exhibits superior reactivity in subsequent transformations, making its selective synthesis highly desirable [15] [16].

Research has demonstrated that base-promoted isomerization provides an effective strategy for enriching the exo isomer content [15] [16]. The following table summarizes the results of systematic isomerization studies:

| Base System | Temperature (°C) | Time (hours) | Final exo Content (%) | Conversion (%) |

|---|---|---|---|---|

| Sodium tert-butoxide | 25 | 12 | 82 | 95 |

| Potassium tert-butoxide | 40 | 8 | 78 | 92 |

| Sodium methoxide | 60 | 16 | 65 | 88 |

| Lithium diisopropylamide | 0 | 24 | 71 | 83 |

The mechanism of base-promoted isomerization involves the abstraction of the proton alpha to the carbonyl group, forming a carbanion intermediate that can undergo rapid equilibration between endo and exo configurations [15] [16]. The thermodynamic preference for the exo isomer in the carbanion state drives the equilibrium toward the desired stereochemistry [15] [16].

Kinetic studies have revealed that the hydrolysis of ester precursors can be conducted under conditions that favor selective cleavage of the exo isomer [15] [16]. When hydrolysis is performed with equimolar water in the presence of sodium tert-butoxide at room temperature, the resulting carboxylic acid exhibits endo/exo ratios of 18:82 [15] [16]. This stereoselective hydrolysis occurs due to the reduced steric hindrance around the carbonyl group in the exo configuration [15].

The proposed mechanism for stereoselective synthesis involves rapid equilibrium isomerization coupled with kinetically controlled hydrolysis [15] [16]. The exo ester undergoes faster hydrolysis due to reduced steric interactions with the norbornene bridge, while simultaneous isomerization of the remaining endo ester maintains a constant supply of the more reactive exo form [15] [16].

Advanced synthetic strategies have explored the use of chiral auxiliaries and asymmetric catalysis for the preparation of enantiomerically enriched norbornene derivatives [20]. These approaches enable access to both enantiomers of the desired stereoisomer with high optical purity, expanding the synthetic utility of norbornene-based building blocks [20].

Large-Scale Production Challenges and Solutions

The commercial production of 5-norbornene-2-acetic acid succinimidyl ester presents numerous technical and economic challenges that must be addressed to ensure viable manufacturing processes [21] [22]. These challenges encompass reaction scalability, purification efficiency, product stability, and cost optimization considerations [21] [22] [23].

One of the primary challenges in large-scale synthesis is the management of exothermic reactions during carbodiimide-mediated coupling [21] [22]. The heat generated during the formation of the O-acylisourea intermediate can lead to thermal decomposition of reactants and products, necessitating sophisticated temperature control systems [21] [22]. Industrial implementations typically employ jacket-cooled reactors with continuous temperature monitoring and automated cooling systems [21] [22].

The following table outlines key process parameters and their optimization ranges for industrial-scale production:

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Batch size | 1-10 g | 100 g - 1 kg | 10-100 kg | Heat transfer efficiency |

| Reaction volume | 50-500 mL | 5-50 L | 500-5000 L | Mixing uniformity |

| Cooling capacity | Manual ice bath | Circulating chiller | Glycol cooling system | Temperature precision |

| Purification method | Column chromatography | Crystallization | Continuous extraction | Throughput requirements |

Purification represents another significant challenge in large-scale manufacturing [21] [22] [23]. Laboratory-scale purification typically relies on silica gel chromatography, which becomes economically unfeasible at industrial scales [21] [22]. Alternative purification strategies have been developed, including crystallization from appropriate solvent systems and liquid-liquid extraction procedures [21] [22].

Research has identified optimal crystallization conditions that enable high-purity product recovery without the need for chromatographic purification [22] [23]. The use of ethyl acetate-hexane solvent mixtures at controlled cooling rates provides crystalline material with purities exceeding 97% [22]. This approach significantly reduces production costs and eliminates the need for large quantities of chromatographic media [22].

Stability considerations play a crucial role in large-scale production and storage [21] [22] [23]. N-hydroxysuccinimide esters are susceptible to hydrolysis in the presence of moisture, with half-lives ranging from 4-5 hours at pH 7.0 to approximately 10 minutes at pH 8.6 [8] [35]. Industrial production facilities must implement stringent moisture control measures, including nitrogen blanketing systems and desiccant storage protocols [21] [22].

The development of continuous flow synthesis methods offers promising solutions for large-scale production challenges [23]. Flow chemistry approaches provide superior heat and mass transfer characteristics, enabling better control over reaction parameters and improved product consistency [23]. Additionally, the reduced reaction volumes associated with flow systems minimize safety risks and capital investment requirements [23].

Economic analysis of large-scale production reveals that raw material costs constitute approximately 60-70% of the total production cost [41]. Optimization efforts have focused on improving atom economy through catalyst recovery and recycling systems [25]. The implementation of halophosphoric acid ester catalytic systems has demonstrated potential for reducing overall production costs through decreased reagent consumption and simplified purification requirements [25].

Quality control protocols for large-scale production must address the analytical challenges associated with stereoisomer quantification and impurity detection [32]. High-performance liquid chromatography methods have been developed specifically for the analysis of N-hydroxysuccinimide esters, enabling detection limits of approximately 1 mg/L [32]. These analytical methods are essential for ensuring consistent product quality and regulatory compliance [32].

Fundamental Reaction Mechanism

The amine conjugation chemistry of 5-Norbornene-2-acetic acid succinimidyl ester proceeds through a well-established nucleophilic acyl substitution mechanism involving primary aliphatic amines [1]. The N-hydroxysuccinimide ester group serves as an activated carboxylic acid derivative that readily undergoes aminolysis to form stable amide bonds. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester group, forming a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group [1] [2].

The selectivity of N-hydroxysuccinimide esters for primary amines stems from their optimal nucleophilicity and sterics. Primary aliphatic amines, particularly the ε-amino groups of lysine residues and α-amino groups at protein termini, represent the most reactive nucleophilic sites in biological systems [2]. The reaction demonstrates remarkable selectivity under physiological conditions, with primary amines reacting preferentially over other nucleophilic groups.

Kinetic Parameters and Rate Dependencies

The reaction kinetics exhibit strong pH dependence, with optimal coupling occurring between pH 7.0 and 9.0 [1] [2]. At these pH values, primary amines exist in a sufficiently deprotonated state to enable rapid nucleophilic attack. The reaction rate increases with increasing pH due to higher degrees of amine deprotonation, but this must be balanced against increased hydrolytic degradation of the N-hydroxysuccinimide ester at elevated pH values [2] [3].

Temperature effects on the reaction kinetics follow Arrhenius behavior, with reaction rates increasing at elevated temperatures. However, for protein conjugation applications, reactions are typically conducted at ambient temperature or 4°C to preserve biomolecule integrity [4] [5]. The reaction typically reaches completion within 1-2 hours at room temperature or overnight at 4°C under standard conjugation conditions [4].

Side Reactions and Selectivity Considerations

While N-hydroxysuccinimide esters demonstrate high selectivity for primary amines, competing nucleophilic reactions can occur with other amino acid residues. Serine, threonine, and tyrosine residues can undergo O-acylation reactions, particularly when positioned adjacent to histidine residues that act as general bases [6] [7]. These side reactions typically proceed more slowly than primary amine acylation and result in less stable ester linkages compared to the desired amide bonds [6].

The reactivity order for amino acid residues with N-hydroxysuccinimide esters follows the pattern: primary amines >> serine/threonine ≈ tyrosine > other nucleophilic groups [6]. This selectivity profile enables selective protein modification under appropriately controlled conditions, though careful optimization of reaction conditions remains essential for achieving high specificity.

Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazines

Mechanistic Framework and Reaction Pathway

The inverse electron demand Diels-Alder reaction between the norbornene moiety of 5-Norbornene-2-acetic acid succinimidyl ester and 1,2,4,5-tetrazines represents a powerful bioorthogonal coupling strategy [8] [9]. The reaction proceeds through a concerted [4+2] cycloaddition mechanism where the electron-deficient tetrazine acts as the diene component and the electron-rich norbornene serves as the dienophile [8] [10].

The initial cycloaddition step forms a highly strained bicyclic intermediate that rapidly undergoes nitrogen elimination to yield the final dihydropyridazine product [11] [12]. This reaction sequence is thermodynamically favored due to the release of nitrogen gas and the formation of an aromatic pyridazine ring system. The overall transformation is essentially irreversible under biological conditions, making it suitable for permanent bioconjugation applications [9].

Kinetic Analysis and Rate Constants

Second-order rate constants for norbornene-tetrazine IEDDA reactions vary significantly depending on the specific tetrazine structure and reaction conditions. For 3,6-diphenyl-1,2,4,5-tetrazine with norbornene derivatives, rate constants range from 8.5 × 10⁻³ M⁻¹s⁻¹ in methanol [13]. More electron-deficient tetrazines such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine exhibit enhanced reactivity with rate constants of approximately 0.039 M⁻¹s⁻¹ under similar conditions [13].

Substituent effects on the tetrazine ring significantly influence reaction kinetics. Electron-withdrawing groups enhance the electrophilicity of the tetrazine, leading to faster cycloaddition rates [13]. Asymmetric tetrazines containing pyrimidine substituents can achieve rate constants up to 0.65 M⁻¹s⁻¹, representing substantial rate enhancements compared to symmetric diphenyl systems [13].

The norbornene stereochemistry also affects reaction rates, with exo-substituted derivatives typically reacting faster than their endo-counterparts [8] [10]. This stereochemical preference has been attributed to favorable orbital overlap and reduced steric hindrance in the transition state [10].

Hydrolytic Stability and Competing Reaction Pathways

N-Hydroxysuccinimide Ester Hydrolysis Kinetics

The hydrolytic stability of 5-Norbornene-2-acetic acid succinimidyl ester is critically dependent on pH and temperature conditions. In aqueous environments, the N-hydroxysuccinimide ester undergoes competing hydrolysis that can significantly impact bioconjugation efficiency [15] [16].

Half-life measurements demonstrate the strong pH dependence of hydrolytic degradation. At pH 7.0 and 0°C, N-hydroxysuccinimide esters exhibit half-lives of 4-5 hours [15]. This stability decreases dramatically with increasing pH, falling to approximately 1 hour at pH 8.0 and only 10 minutes at pH 8.6 and 4°C [15] [17].

The hydrolysis rate equation can be expressed as a function of hydroxide ion concentration, following the general form: Rate = kh[OH⁻][NHS-ester], where kh represents the second-order hydrolysis rate constant [16]. Experimental determinations have yielded kh values ranging from 10² to 10³ M⁻¹s⁻¹ depending on the specific ester structure and reaction conditions [16] [18].

Competing Pathways in Bioconjugation Reactions

Aminolysis versus hydrolysis represents the fundamental competition in N-hydroxysuccinimide ester bioconjugation reactions. The relative rates of these processes determine the overall efficiency of protein modification reactions [2] [7]. Under optimal conditions (pH 8.0-8.5), aminolysis reactions typically proceed faster than hydrolysis, enabling efficient bioconjugation [1] [2].

Concentration effects play a crucial role in determining reaction outcomes. High protein concentrations favor aminolysis pathways due to increased local amine concentrations, while dilute conditions promote competitive hydrolysis [15]. The use of excess N-hydroxysuccinimide ester reagent can compensate for hydrolytic losses but may lead to non-specific modification [19].

Buffer selection significantly influences both reaction kinetics and competing pathways. Non-nucleophilic buffers such as phosphate or MES are preferred over amine-containing systems like Tris or glycine, which can consume reactive ester groups [4] [20]. The ionic strength and buffer composition also affect the microenvironment around reactive sites [7].

Norbornene Moiety Stability Considerations

The norbornene functionality in 5-Norbornene-2-acetic acid succinimidyl ester demonstrates excellent hydrolytic stability under physiological conditions. Unlike ester linkages connecting the norbornene to polymer backbones, the bicyclic alkene structure itself is chemically inert toward hydrolysis [21] [22].

Long-term stability studies of norbornene-functionalized compounds indicate minimal degradation over extended periods at physiological pH and temperature [21]. This stability is attributed to the strained bicyclic structure that lacks readily hydrolyzable functional groups. The alkene functionality remains available for bioorthogonal cycloaddition reactions even after extended storage in aqueous environments [22].

Environmental factors such as light, oxygen, and trace metal contamination can potentially affect norbornene stability over extended periods. However, under typical bioconjugation conditions and timeframes, these effects are negligible compared to the rapid kinetics of intended bioorthogonal reactions [22].

Temperature and pH Dependency of Cycloaddition Kinetics

Arrhenius Behavior and Activation Parameters

The temperature dependence of IEDDA reactions between norbornene derivatives and tetrazines follows classical Arrhenius kinetics with activation energies typically ranging from 10-20 kcal/mol [23] [24]. For the reaction between norbornene and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine, experimental measurements have yielded activation energies of approximately 11.5 ± 1.2 kcal/mol [23].

Rate enhancement with increasing temperature enables faster bioconjugation reactions, but practical applications must balance reaction speed against biomolecule stability. Reactions conducted at 37°C typically proceed 2-3 times faster than those at ambient temperature, following the general rule that reaction rates approximately double for every 10°C increase in temperature [25] [26].

Pre-exponential factors for IEDDA reactions are typically in the range of 10⁶ to 10⁸ M⁻¹s⁻¹, indicating relatively favorable entropy of activation [23]. These values suggest that the cycloaddition transition state does not involve significant ordering of solvent molecules or conformational restrictions [24].

pH Effects on Reaction Kinetics

Electronic effects of pH on tetrazine reactivity represent a key factor in optimizing IEDDA reaction conditions. Protonation of pyridine-containing tetrazines under acidic conditions enhances their electron-deficient character, leading to increased reaction rates [27]. For example, protonation can decrease activation barriers by approximately 2.5 kcal/mol, corresponding to nearly 70-fold rate enhancement at room temperature [27].

Optimal pH ranges for norbornene-tetrazine IEDDA reactions typically fall between pH 6.5 and 8.0, balancing enhanced tetrazine reactivity against potential side reactions and biomolecule stability considerations [25]. Below pH 6, extensive protonation can lead to tetrazine precipitation or aggregation, while above pH 9, competing hydrolysis and decomposition pathways become significant [25].

Buffer effects on IEDDA kinetics extend beyond simple pH control to include specific ionic interactions and microenvironmental effects. Phosphate-buffered saline typically provides optimal conditions for bioorthogonal cycloadditions, while certain buffers like HEPES can enhance reaction rates through favorable electrostatic interactions [25].

Solvent and Medium Effects

Aqueous versus organic solvents exhibit dramatically different effects on IEDDA reaction kinetics. While many cycloaddition reactions proceed faster in organic solvents, tetrazine-norbornene IEDDA reactions often show enhanced rates in aqueous media due to hydrophobic aggregation effects and favorable hydrogen bonding interactions [28] [29].

Water acceleration of IEDDA reactions has been attributed to increased polarization of the carbonyl moiety in tetrazines and enhanced orbital overlap in the transition state [26]. This effect can result in up to 1000-fold rate enhancements compared to reactions in non-polar organic solvents [26].

Ionic strength and electrolyte effects modulate IEDDA reaction rates through electrostatic interactions and ion-pair formation. High ionic strength conditions can either enhance or inhibit reaction rates depending on the specific charge distribution in the tetrazine and norbornene partners [25].